Cas no 83948-54-3 (tert-butyl N-(5-bromopentyl)carbamate)

tert-butyl N-(5-bromopentyl)carbamate structure
83948-54-3 structure
Product Name:tert-butyl N-(5-bromopentyl)carbamate
CAS番号:83948-54-3
MF:C10H20BrNO2
メガワット:266.175302505493
MDL:MFCD03425513
CID:668195
PubChem ID:4455360
Update Time:2024-10-26

tert-butyl N-(5-bromopentyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl (5-bromopentyl)carbamate
    • 5-(boc amino)pentyl bromide
    • 5-(t-Boc-amino)-1-pentyl Bromide
    • Carbamic acid, (5-bromopentyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-(5-bromopentyl)carbamate
    • (tert-Butoxycarbonyl)amino>-1-pentyl Bromide
    • 5-(Boc-amino)-1-pentylbromide
    • 5-(Boc-amino)pentyl bromide
    • 5-(tert-Butoxycarbonylamino)pentyl bromide
    • 5-[(tert-butoxycarbonyl)amino]-1-pentyl bromide
    • 5-<N-<(tert-butyloxy)carbonyl>amino>pentyl bromide
    • 5-bromo-N-(tert-butyloxycarbonyl)-pentylamine
    • 5-bromopentylamine tert-butylcarbamate
    • N-BOC-1-amino-5-bromopentane
    • N-(tert-Butoxycarbonyl)-1-bromopentan-5-ylamine
    • 5-(BOC-amino)-1-pentyl bromide
    • N-Boc-5-bromo-1-pentanamine
    • OHUJQWJCNMMZFM-UHFFFAOYSA-N
    • Carbamic acid, N-(5-bromopentyl)-, 1,1-dimethylethyl ester
    • AK135268
    • Carbamic acid, (5-bromopentyl)-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl (5-bromopentyl)carbamate
    • A1-00870
    • tert-Butyl(5-bromopentyl)carbamate
    • SY045294
    • N-(5-Bromopentyl)carbamic Acid 1,1-Dimethylethyl Ester
    • EN300-192026
    • Carbamic acid, N-(5-bromopentyl)-, 1,1-dimethylethyl ester; Carbamic acid, (5-bromopentyl)-, 1,1-dimethylethyl ester (9CI); 1,1-Dimethylethyl (5-bromopentyl)carbamate; 5-(tert-Butoxycarbonylamino)pentyl bromide; N-(tert-Butoxycarbonyl)-1-bromopentan-5-ylamine; 5-(t-Boc-amino)-1-pentyl Bromide
    • DTXSID10403467
    • C10H20BrNO2
    • N-BOC-5-BROMOPENTYLAMINE
    • F11819
    • CS-0006785
    • DS-4936
    • SCHEMBL1149061
    • MFCD03425513
    • 83948-54-3
    • AKOS016845812
    • MDL: MFCD03425513
    • インチ: 1S/C10H20BrNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8H2,1-3H3,(H,12,13)
    • InChIKey: OHUJQWJCNMMZFM-UHFFFAOYSA-N
    • ほほえんだ: O=C(NCCCCCBr)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 265.06800
  • どういたいしつりょう: 265.06774g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 7
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.214
  • ゆうかいてん: approx. 35°C
  • ふってん: 324 ºC
  • フラッシュポイント: 150 ºC
  • PSA: 41.82000
  • LogP: 3.28070

tert-butyl N-(5-bromopentyl)carbamate セキュリティ情報

  • 危害声明: H302
  • ちょぞうじょうけん:Sealed in dry,2-8°C

tert-butyl N-(5-bromopentyl)carbamate 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

tert-butyl N-(5-bromopentyl)carbamate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR498-1g
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
1g
2157CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR498-250mg
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
250mg
819CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR498-100mg
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
100mg
358CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UN057-200mg
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
200mg
497.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UN057-50mg
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
50mg
196.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UN057-1g
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
1g
1647.0CNY 2021-07-12
abcr
AB460846-100 mg
5-(t-Boc-amino)-1-pentyl bromide, 95%; .
83948-54-3 95%
100mg
€90.60 2023-04-22
abcr
AB460846-250 mg
5-(t-Boc-amino)-1-pentyl bromide, 95%; .
83948-54-3 95%
250mg
€114.40 2023-04-22
abcr
AB460846-10 g
5-(t-Boc-amino)-1-pentyl bromide, 95%; .
83948-54-3 95%
10g
€1,083.40 2023-04-22
abcr
AB460846-1 g
5-(t-Boc-amino)-1-pentyl bromide, 95%; .
83948-54-3 95%
1g
€247.00 2023-04-22

tert-butyl N-(5-bromopentyl)carbamate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C; 0 °C → rt; overnight, rt
リファレンス
Design and Synthesis of Mercaptoacetamides as Potent, Selective, and Brain Permeable Histone Deacetylase 6 Inhibitors
Lv, Wei; et al, ACS Medicinal Chemistry Letters, 2017, 8(5), 510-515

合成方法 2

はんのうじょうけん
1.1 Catalysts: Iodine ;  4 h, rt
リファレンス
Synthesis of Phidianidine B, a highly cytotoxic 1,2,4-oxadiazole marine metabolite
Manzo, Emiliano; et al, ARKIVOC (Gainesville, 2012, (9), 220-228

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium bromide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  overnight, rt → reflux
リファレンス
N-Acetylgalactosamino Dendrons as Clearing Agents to Enhance Liver Targeting of Model Antibody-Fusion Protein
Yoo, Barney; et al, Bioconjugate Chemistry, 2013, 24(12), 2088-2103

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
リファレンス
Influence of Calcium-Induced Aggregation on the Sensitivity of Aminobis(methylenephosphonate)-Containing Potential MRI Contrast Agents
Henig, Jorg; et al, Inorganic Chemistry, 2011, 50(14), 6472-6481

合成方法 5

はんのうじょうけん
1.1 Reagents: Pyridine ,  Triphenylphosphine Solvents: Dichloromethane
リファレンス
The Preparation and Evaluation of TV-Acetylneuraminic Acid Derivatives as Probes of Sialic Acid-Recognizing Proteins
Ciccotosto, Siivana, 2004, , ,

合成方法 6

はんのうじょうけん
1.1 Solvents: Toluene ;  0 °C; 0 °C → 40 °C; 15 min, 40 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, 60 °C
2.2 1 h, 60 °C
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
リファレンス
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

合成方法 7

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  0 °C; overnight, reflux
2.1 Solvents: Toluene ;  0 °C; 0 °C → 40 °C; 15 min, 40 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, 60 °C
3.2 1 h, 60 °C
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
リファレンス
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

合成方法 8

はんのうじょうけん
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C; 0 °C → rt; overnight, rt
リファレンス
Molecular Basis for the Selective Inhibition of Histone Deacetylase 6 by a Mercaptoacetamide Inhibitor
Porter, Nicholas J.; et al, ACS Medicinal Chemistry Letters, 2018, 9(12), 1301-1305

合成方法 9

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
リファレンス
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

合成方法 10

はんのうじょうけん
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran ;  16 h, reflux
リファレンス
Preparation of bivalent agonists for targeting the mu opioid and cannabinoid receptors
Dvoracsko, Szabolcs; et al, European Journal of Medicinal Chemistry, 2019, 178, 571-588

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 1 h, 60 °C
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
リファレンス
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

合成方法 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -10 °C; 5 h, -10 °C
1.2 Solvents: Water
2.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran ;  16 h, reflux
リファレンス
Preparation of bivalent agonists for targeting the mu opioid and cannabinoid receptors
Dvoracsko, Szabolcs; et al, European Journal of Medicinal Chemistry, 2019, 178, 571-588

合成方法 13

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Sodium bromide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  overnight, rt → reflux
リファレンス
N-Acetylgalactosamino Dendrons as Clearing Agents to Enhance Liver Targeting of Model Antibody-Fusion Protein
Yoo, Barney; et al, Bioconjugate Chemistry, 2013, 24(12), 2088-2103

tert-butyl N-(5-bromopentyl)carbamate Raw materials

tert-butyl N-(5-bromopentyl)carbamate Preparation Products

tert-butyl N-(5-bromopentyl)carbamate サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:83948-54-3)tert-butyl N-(5-bromopentyl)carbamate
注文番号:A864194
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:45
価格 ($):447.0
Email:sales@amadischem.com

tert-butyl N-(5-bromopentyl)carbamate 関連文献

推奨される供給者
Amadis Chemical Company Limited
(CAS:83948-54-3)tert-butyl N-(5-bromopentyl)carbamate
A864194
清らかである:99%
はかる:25g
価格 ($):447.0
Email